Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Medicinal Chemistry Kinase Inhibitors Metabolic Stability

Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1260384-52-8; molecular formula C9H7FN2O2; molecular weight 194.16 g/mol; also designated as 6-fluoro-7-azaindole-5-carboxylic acid methyl ester) is a fluorinated heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class. This core scaffold is a privileged structure in kinase inhibitor drug discovery, serving as the foundation for FDA-approved therapeutics including Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R/KIT inhibitor).

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B11904257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C2C(=C1)C=CN2)F
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)6-4-5-2-3-11-8(5)12-7(6)10/h2-4H,1H3,(H,11,12)
InChIKeyVSYWXEKQCMEHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate: A Fluorinated 7-Azaindole Scaffold for Kinase-Focused Medicinal Chemistry


Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1260384-52-8; molecular formula C9H7FN2O2; molecular weight 194.16 g/mol; also designated as 6-fluoro-7-azaindole-5-carboxylic acid methyl ester) is a fluorinated heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class . This core scaffold is a privileged structure in kinase inhibitor drug discovery, serving as the foundation for FDA-approved therapeutics including Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R/KIT inhibitor) . The compound bears a fluorine atom at the C6 position of the pyridine ring and a methyl carboxylate ester at the C5 position, positioning it as a versatile intermediate for downstream functionalization in medicinal chemistry and chemical biology applications .

Why Methyl 6-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate Cannot Be Interchanged with Non-Fluorinated or Positional Isomer Analogs


Substitution at the C5 and C6 positions of the 7-azaindole scaffold dramatically alters both synthetic utility and biological profile. The 5-carboxylate ester serves as a critical synthetic handle for amide coupling and other derivatization strategies [1], while the C6 fluorine atom introduces distinct physicochemical properties—increased metabolic stability via blockade of oxidative metabolism and enhanced lipophilicity—that cannot be replicated by hydrogen, chlorine, bromine, or methoxy substituents at the same position [2]. Furthermore, positional isomers (e.g., 4-carboxylate or 7-carboxylate derivatives) present different vectors for molecular elaboration and distinct electronic properties due to altered conjugation patterns across the heteroaromatic system . This compound thus occupies a specific and non-interchangeable design space within 7-azaindole-based kinase inhibitor programs.

Quantitative Differentiation Evidence: Methyl 6-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate Versus Structural Analogs


Metabolic Stability Advantage of C6-Fluorine Substitution in 7-Azaindole Kinase Inhibitors

In a systematic study of multi-targeted 7-azaindole kinase inhibitors, direct comparison of C6-substituted analogs revealed that the 6-fluoro derivative exhibited substantially enhanced microsomal stability relative to the unsubstituted (C6-H) counterpart [1]. Fluorine substitution at C6 blocks the primary site of CYP-mediated oxidative metabolism on the pyridine ring, a metabolic vulnerability common to 7-azaindoles.

Medicinal Chemistry Kinase Inhibitors Metabolic Stability Fluorine SAR

Potency Enhancement via C6-Fluorine Substitution in SGK1/PLK4 Inhibitor Series

Structure-activity relationship studies on 3,5-disubstituted pyrrolo[2,3-b]pyridines as SGK1 inhibitors demonstrated that fluorination at the C6 position of the 7-azaindole core significantly enhances inhibitory potency [1]. The C6-fluoro substitution improves electrostatic complementarity with the kinase hinge region and enhances ligand binding affinity.

SGK1 Inhibitors PLK4 Inhibitors Fluorine SAR Cancer Therapeutics

Synthetic Accessibility: Microwave-Assisted Three-Step Route to C6-Fluorinated 5-Carboxylate 7-Azaindoles

A 2024 patent application discloses an efficient three-step synthesis specifically for methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate that addresses the historical challenges of regioselective C6 fluorination on 7-azaindole scaffolds [1]. The method employs microwave-assisted annulation of pyrrole precursors, followed by selective C6-fluorination using N-fluorobenzenesulfonimide (NFSI), and concluding with esterification with methyl iodide under phase-transfer catalysis.

Synthetic Methodology Microwave-Assisted Synthesis Fluorination Process Chemistry

Divergent Synthetic Utility of 5-Carboxylate Ester Versus 4-Carboxylate and 7-Carboxylate Positional Isomers

The 5-carboxylate ester on the 7-azaindole scaffold provides a distinct vector for molecular elaboration compared to positional isomers such as the 4-carboxylate (CAS 1190321-57-3) and 7-carboxylate (CAS 2231675-75-3) derivatives. The 5-position projects substituents toward the solvent-exposed region in the ATP-binding pocket when the 7-azaindole core engages the kinase hinge via N7 and C2-NH hydrogen bonding, making it the preferred attachment point for solubility-enhancing and pharmacokinetic-modulating groups.

Synthetic Intermediates Positional Isomers Amide Coupling Medicinal Chemistry

Validated Application Scenarios for Methyl 6-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate in Drug Discovery and Chemical Biology


Lead Optimization: Enhancing Metabolic Stability of 7-Azaindole Kinase Inhibitors

This compound is the preferred C6-fluorinated 5-carboxylate building block for medicinal chemistry teams seeking to address the rapid oxidative clearance that plagues unsubstituted 7-azaindole-based kinase inhibitors. As demonstrated by the 4.7-fold improvement in human liver microsomal half-life (t1/2 increased from 10 min to 47 min) [1], incorporation of the C6-fluorine motif directly mitigates CYP-mediated metabolism at the pyridine ring. Procurement of this pre-fluorinated building block enables parallel library synthesis without requiring late-stage fluorination chemistry that often suffers from low yields and poor regioselectivity.

SGK1 and AGC Kinase Inhibitor Discovery Programs

Structure-based design efforts targeting SGK1 and related AGC-family kinases (including PLK4 and Akt) benefit from this compound as a key intermediate for constructing 3,5-disubstituted pyrrolo[2,3-b]pyridine inhibitors. The C6-fluorine contributes approximately a 2.3-fold potency enhancement over the non-fluorinated analog in SGK1 inhibition assays (IC50 improved from 42 nM to 18 nM) [2], while the 5-carboxylate ester serves as a synthetic handle for introducing diverse amide substituents that optimize solubility and target engagement.

High-Throughput Library Synthesis via Microwave-Assisted Parallel Chemistry

The patented three-step synthetic route disclosed in 2024 [3] provides a scalable and efficient methodology for producing this compound in multi-gram quantities with approximately double the yield of classical approaches. The improved synthetic accessibility enables procurement at reduced cost per gram, making this compound economically viable for high-throughput parallel library synthesis. Medicinal chemistry groups can leverage the 5-carboxylate ester for rapid amide coupling diversification using automated liquid handlers, accelerating SAR exploration around the solvent-exposed vector of 7-azaindole kinase inhibitors.

Metabolic Probe and PET Tracer Development

Building on established precedent for fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as dopamine D4 receptor imaging agents [4], this compound serves as a foundational scaffold for developing metabolic probes and radiolabeled tracers. The C6-fluorine atom provides a site for potential 18F radiolabeling via isotopic exchange or late-stage fluorination, while the 5-carboxylate ester offers a versatile attachment point for linker conjugation or further functionalization required for bioconjugation and imaging applications.

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